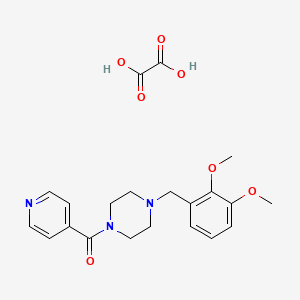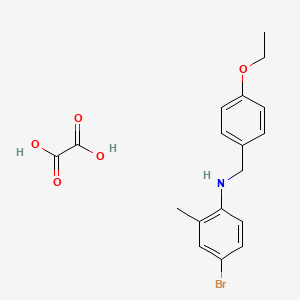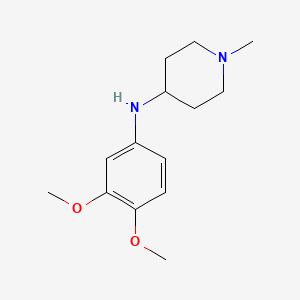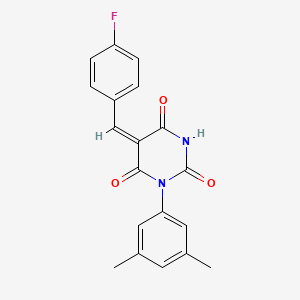![molecular formula C14H28N2 B5100351 N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine](/img/structure/B5100351.png)
N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methyl-2-pyrrolidinyl)ethyl]cycloheptanamine, commonly known as MPHP, is a psychoactive drug that belongs to the class of synthetic cathinones. It is a potent stimulant that has been identified as a designer drug and is commonly used as a recreational drug. However, the scientific research community has shown interest in MPHP due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of MPHP involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, resulting in the stimulation of the central nervous system. The stimulant properties of MPHP can improve cognitive function and increase wakefulness.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPHP include increased heart rate, blood pressure, and body temperature. MPHP can also cause euphoria, increased sociability, and decreased appetite. However, prolonged use of MPHP can lead to addiction, psychosis, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages for lab experiments, including its high potency, selectivity, and stability. However, the limitations of MPHP include its potential for abuse and toxicity, which can pose a risk to researchers working with the compound.
Orientations Futures
For the research on MPHP include the development of safer and more effective therapeutic agents based on its chemical structure. Additionally, further studies are needed to understand the long-term effects of MPHP use and its potential for addiction. The investigation of the pharmacokinetics and pharmacodynamics of MPHP can also provide valuable insights into its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of cycloheptanone with 1-methyl-2-pyrrolidinyl ethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a white crystalline powder. The purity of the synthesized MPHP can be determined through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MPHP has been identified as a potential therapeutic agent for the treatment of attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. The stimulant properties of MPHP can improve cognitive function and increase wakefulness, thereby reducing the symptoms of ADHD and narcolepsy. Additionally, MPHP has been studied for its potential use in the treatment of obesity due to its appetite suppressant properties.
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrolidin-2-yl)ethyl]cycloheptanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-16-12-6-9-14(16)10-11-15-13-7-4-2-3-5-8-13/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRISDKXWFCCJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5100269.png)

![3',6'-di-1H-triaziren-1-yl-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5100285.png)
![2-fluoro-N-{2-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5100287.png)
![N-(2-(4-chlorophenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5100293.png)
![2-methoxy-2-phenyl-N-{1-[1-(2-pyridinylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5100297.png)

![3,5-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B5100305.png)
![N-[(2-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5100318.png)

![3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propyl]-4(3H)-quinazolinone](/img/structure/B5100332.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2,4,6-trimethylbenzene)](/img/structure/B5100341.png)
![6-(4-methoxy-1-piperidinyl)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5100348.png)